molecular formula C19H19FN2S B13483107 N-(4-fluorophenyl)-4-(2,3,4,6-tetramethylphenyl)-1,3-thiazol-2-amine

N-(4-fluorophenyl)-4-(2,3,4,6-tetramethylphenyl)-1,3-thiazol-2-amine

Cat. No.: B13483107
M. Wt: 326.4 g/mol
InChI Key: XSPWFMKDLSXBNE-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-4-(2,3,4,6-tetramethylphenyl)-1,3-thiazol-2-amine is a thiazole-based compound characterized by a central thiazole ring substituted with a 4-fluorophenyl group at the 2-amino position and a heavily methylated phenyl group (2,3,4,6-tetramethylphenyl) at the 4-position. This structure combines electron-withdrawing (fluorine) and electron-donating (methyl) groups, which may influence its electronic properties and biological activity.

Properties

Molecular Formula

C19H19FN2S

Molecular Weight

326.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-4-(2,3,4,6-tetramethylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C19H19FN2S/c1-11-9-12(2)18(14(4)13(11)3)17-10-23-19(22-17)21-16-7-5-15(20)6-8-16/h5-10H,1-4H3,(H,21,22)

InChI Key

XSPWFMKDLSXBNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C)C2=CSC(=N2)NC3=CC=C(C=C3)F)C

Origin of Product

United States

Biological Activity

N-(4-fluorophenyl)-4-(2,3,4,6-tetramethylphenyl)-1,3-thiazol-2-amine (CAS Number: 2703779-39-7) is a synthetic compound featuring a thiazole ring known for its diverse biological activities. This compound is characterized by its molecular formula C19H19FN2SC_{19}H_{19}FN_2S and a molecular weight of 326.4 g/mol. The presence of a fluorine atom and multiple methyl substituents enhances its lipophilicity and potentially its biological activity.

Biological Activity

The biological activity of this compound has been explored in various contexts:

  • Anticancer Properties :
    • Thiazole derivatives have been widely studied for their anticancer potential. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines such as HepG2 (hepatocellular carcinoma) and VERO (African green monkey kidney cells) .
    • In vitro studies have demonstrated that thiazole derivatives can inhibit tumor growth and reduce tumor volume in animal models .
  • Antioxidant Activity :
    • Some studies suggest that thiazole-based compounds possess antioxidant properties, which may protect against oxidative stress-related damage in biological systems . The ability to scavenge free radicals has implications for both cancer therapy and general health maintenance.
  • Mechanism of Action :
    • Preliminary research indicates that the compound may interact with critical enzymes or receptors involved in disease pathways. Molecular docking studies could elucidate how this compound binds to specific targets .
    • It has been suggested that the compound may influence ATPase activity in P-glycoprotein (P-gp), which plays a role in drug transport and resistance mechanisms in cancer cells .

Structure-Activity Relationship (SAR)

The structural features of this compound contribute significantly to its biological activity. The thiazole core is essential for its pharmacological properties. The following table summarizes key structural attributes and their potential effects on biological activity:

Structural Feature Description Potential Impact on Activity
Thiazole RingCore structure known for various biological activitiesEssential for anticancer and antimicrobial properties
4-Fluorophenyl GroupEnhances lipophilicity and possibly receptor bindingMay improve interaction with biological targets
Tetramethyl SubstituentsIncrease steric bulk and lipophilicityCould enhance selectivity towards specific enzymes or receptors

Case Studies

Several studies have highlighted the efficacy of thiazole derivatives similar to this compound:

  • A study demonstrated that related thiazole compounds exhibited IC50 values as low as 0.06 µM against various cancer cell lines . This suggests strong potential for therapeutic applications.
  • Another investigation noted the antioxidant effects of these compounds in protecting cellular structures from oxidative damage .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazol-2-amine derivatives exhibit diverse pharmacological activities depending on substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Thiazol-2-Amine Derivatives

Compound Name Substituents (Position 4) Substituents (N-Aryl) Key Activities/Findings References
N-(4-Fluorophenyl)-4-(2,3,4,6-tetramethylphenyl)-1,3-thiazol-2-amine 2,3,4,6-Tetramethylphenyl 4-Fluorophenyl Hypothesized enhanced lipophilicity and steric bulk; potential antitumor/antimicrobial Inferred
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine 4-Fluorophenyl 3-Chloro-2-methylphenyl Antibacterial activity against S. aureus and E. coli; MIC = 12.5–25 μg/mL
N-[4-(4-Nitrophenoxy)phenyl]-4-(4-fluorophenyl)-1,3-thiazol-2-amine 4-Fluorophenyl 4-(4-Nitrophenoxy)phenyl Potent anthelmintic activity (EC₅₀ = 0.8 μM); antibacterial against B. subtilis
N-(2,4-Dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine 4-Methoxyphenyl 2,4-Dimethoxyphenyl Antiproliferative activity (IC₅₀ = 0.12 μM vs. SGC-7901 cells); tubulin polymerization inhibition
Benzyl-[4-(4-fluorophenyl)-2-thiazolyl]amine 4-Fluorophenyl Benzyl Structural analog with uncharacterized biological activity; high purity (HPLC >99%)

Key Observations :

Substituent Effects on Bioactivity: Fluorophenyl at Position 4: Enhances antibacterial and anthelmintic activity (e.g., ). Methoxy Groups: Improve antiproliferative effects by stabilizing interactions with tubulin (e.g., ).

Synthetic Methods: Cyclization reactions (e.g., thiourea + acetophenone derivatives) and electrophilic substitutions are common for thiazol-2-amine synthesis . The target compound likely follows similar protocols, given the structural similarity to derivatives in and .

Electronic Effects: Fluorine’s electron-withdrawing nature may modulate thiazole ring reactivity .

Preparation Methods

Suzuki–Miyaura Coupling Approach

One of the predominant methods involves palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, which facilitate the formation of carbon–carbon bonds between arylboronic acids and halogenated thiazole derivatives.

  • Starting Materials :

    • 2-thiazole bromide derivatives (e.g., 2-bromo-1,3-thiazole)
    • Arylboronic acids such as 4-fluorophenylboric acid and tetramethylphenylboronic acid derivatives
  • Reaction Conditions :

    • Catalyst: Palladium(0) complexes (e.g., Pd(PPh₃)₄)
    • Base: Potassium carbonate or sodium carbonate
    • Solvent: Dimethylformamide (DMF) or ethanol
    • Temperature: Reflux (~80°C)
  • Procedure :
    The halogenated thiazole reacts with the arylboronic acid in the presence of the palladium catalyst and base, yielding the 4-aryl substituted thiazole.

Example : Synthesis of 4-(2,3,4,6-tetramethylphenyl)-1,3-thiazole via Suzuki coupling with tetramethylphenylboronic acid.

Hantzsch Reaction for Thiazole Formation

The Hantzsch condensation provides an alternative route, especially for synthesizing 2-aminothiazoles:

  • Reagents :

    • Thiobenzamide derivatives
    • α-Bromoketones (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone)
    • Solvent: Ethanol or acetic acid
  • Conditions :

    • Heating at 80°C
    • Reaction times vary from 5 to 8 hours
  • Mechanism :
    The condensation of thiobenzamide with α-bromoketones leads to cyclization forming the thiazole ring with amino substitution at the 2-position.

Application : Synthesis of 2-aminothiazoles bearing various aromatic groups, including the 4-fluorophenyl moiety.

Nucleophilic Substitution and Functionalization

Post-formation of the thiazole core, further functionalization involves:

  • Bromination :

    • Using N-bromosuccinimide (NBS) at low temperatures (~0°C)
    • To introduce reactive sites for subsequent substitutions
  • Amination and Alkylation :

    • Nucleophilic attack by amines (e.g., methylamine) or alkyl halides (e.g., methyl iodide)
    • Under basic conditions (potassium carbonate in DMF)
  • Acylation and Carbamoylation :

    • Using acyl chlorides or isocyanates to modify the amino group at the 2-position

Specific Preparation Pathways for the Target Compound

Route via Suzuki–Miyaura Coupling

Based on the literature, the synthesis of the compound can follow:

  • Step 1 : Preparation of 2-thiazole bromide derivative
  • Step 2 : Coupling with 4-fluorophenylboronic acid
  • Step 3 : Cyclization and amino group introduction via hydrazinolysis or nucleophilic substitution
  • Step 4 : Functionalization with methyl or other alkyl groups on the amino group

This pathway is supported by the synthesis of similar compounds, such as those reported in the 2019 study on arylthiazoles, where Suzuki coupling was employed to attach aromatic groups to the thiazole core.

Route via Hantzsch Condensation

Alternatively, the compound can be synthesized through:

  • Step 1 : Formation of 2-aminothiazole via Hantzsch reaction
  • Step 2 : Introduction of the 4-fluorophenyl group through nucleophilic substitution at the amino group
  • Step 3 : Further modification with methyl groups on the aromatic rings

This method is advantageous for synthesizing 2-aminothiazoles with diverse aromatic substitutions, as demonstrated in multiple research articles.

Data Tables Summarizing Key Reaction Conditions

Step Reaction Reagents Solvent Catalyst/Conditions Yield References
1 Synthesis of 2-thiazole bromide Bromine (Br₂) Diethyl ether Room temperature, 2 hours ~85% ,
2 Suzuki–Miyaura coupling Arylboronic acid, Pd catalyst Ethanol/DMF Reflux (~80°C), 4-6 hours 60-75% ,
3 Hydrazinolysis of protected intermediates Hydrazine hydrate Ethanol Reflux, 4 hours 70-80%
4 Nucleophilic substitution (aminations) Amines (e.g., methylamine) DMF Reflux, 3-5 hours 65-70% ,
5 Acylation or carbamoylation Acyl chlorides DCM or DMF Room temp to 70°C 55-65%

Research Discoveries and Optimization

Recent studies have focused on optimizing yields and selectivity:

  • Catalyst Variations : Using Pd(PPh₃)₄ vs Pd(dppf)Cl₂ to improve coupling efficiency.
  • Solvent Effects : Polar aprotic solvents like DMF enhance coupling reactions.
  • Temperature Control : Precise temperature regulation during bromination and nucleophilic substitutions minimizes side reactions.
  • Functional Group Compatibility : Protecting groups like phthalimide are employed during multi-step syntheses to prevent undesired reactions.

Advances in microwave-assisted synthesis have significantly reduced reaction times, increasing throughput and purity.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-(4-fluorophenyl)-4-(2,3,4,6-tetramethylphenyl)-1,3-thiazol-2-amine?

  • Methodology : The synthesis typically employs the Hantzsch thiazole synthesis method, involving condensation of a thiourea derivative with a substituted α-halo ketone. For example:

  • Thiourea intermediate : React 4-fluorophenylthiourea with 2,3,4,6-tetramethylphenacyl bromide in ethanol under reflux conditions .
  • Characterization : Confirm the product via TLC , IR (C=N stretch ~1600 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 6.8–7.2 ppm, thiazole protons at δ 7.5–8.0 ppm), and HRMS (molecular ion peak matching theoretical mass) .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Key Techniques :

  • ¹H/¹³C NMR : Assign aromatic protons (e.g., 4-fluorophenyl at δ ~7.0 ppm) and methyl groups (δ 2.1–2.5 ppm for tetramethylphenyl) .
  • IR Spectroscopy : Identify thiazole C=N (1600–1650 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹) .
  • Mass Spectrometry : Use ESI-MS or HRMS to confirm molecular weight and fragmentation patterns (e.g., loss of fluorine or methyl groups) .

Q. How is the purity of the compound validated for biological assays?

  • Methods :

  • HPLC : Achieve ≥95% purity using a C18 column (acetonitrile/water gradient) with UV detection at 254 nm .
  • Elemental Analysis : Compare experimental vs. theoretical C, H, N, S percentages (deviation <0.4%) .

Advanced Research Questions

Q. How can crystallographic disorder in the tetramethylphenyl group be resolved during X-ray structure determination?

  • Approach :

  • Use SHELXL refinement with TWIN and BASF commands to model disorder .
  • Apply ADPs (anisotropic displacement parameters) for methyl carbons and restrain C-C bond distances to 1.54 Å .
  • Validate with R1 < 0.05 and wR2 < 0.15 for high-resolution data (e.g., <1.0 Å) .

Q. What strategies address contradictions in biological activity data across studies?

  • Analysis Framework :

  • Dose-Response Curves : Compare IC₅₀ values under standardized conditions (e.g., 72-hour incubation in MTT assays) .
  • Structural Analogues : Benchmark against N-(4-chlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine ( : IC₅₀ = 12 µM vs. 25 µM in conflicting studies).
  • Meta-Analysis : Use QSAR models to correlate substituent effects (e.g., fluorine vs. methoxy groups) with activity trends .

Q. What methodologies optimize the compound’s solubility for in vivo studies?

  • Strategies :

  • Co-solvent Systems : Test DMSO/PEG-400 (1:4 ratio) for intraperitoneal administration .
  • Salt Formation : Screen hydrochloride or mesylate salts via pH-dependent solubility assays .
  • Nanoformulation : Use PLGA nanoparticles (size <200 nm) to enhance bioavailability .

Q. How can computational docking elucidate its mechanism as a tubulin inhibitor?

  • Protocol :

  • Protein Preparation : Retrieve tubulin structure (PDB: 1SA0), remove water, add polar hydrogens.
  • Docking : Use AutoDock Vina with Lamarckian GA (grid center: colchicine-binding site).
  • Validation : Compare binding poses with N-(3,4,5-trimethoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine (ΔG = −9.2 kcal/mol; ) .

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